[2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate
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Overview
Description
[2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of methoxy, methylphenyl, and butoxybenzoate groups, which contribute to its distinctive chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-[(4-methylphenyl)methoxy]benzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Condensation Reaction: The hydrazone intermediate is then subjected to a condensation reaction with 2-methoxy-4-formylphenyl 4-butoxybenzoate under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylphenyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the hydrazone linkage, converting it into the corresponding hydrazine derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Introduction of halogens or nitro groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, [2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. Its structural features suggest possible applications in drug development, particularly in targeting specific molecular pathways.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which [2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate
- [2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3,4-dichlorobenzoate
Uniqueness
Compared to similar compounds, [2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate stands out due to its specific combination of functional groups. This unique structure imparts distinct chemical and physical properties, making it particularly valuable in certain research and industrial applications.
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C31H34N2O5
- Molecular Weight : 518.62 g/mol
- IUPAC Name : 2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate
This compound features multiple functional groups, including methoxy, hydrazone, and butoxy moieties, which contribute to its diverse biological activities.
Anticancer Properties
Recent studies have indicated that compounds with hydrazone structures exhibit significant anticancer properties. The hydrazone derivative of this compound has been shown to inhibit the proliferation of various cancer cell lines. For instance:
- Case Study 1 : A study evaluated the effects of similar hydrazone derivatives on MCF-7 breast cancer cells, revealing a dose-dependent inhibition of cell viability, with IC50 values in the micromolar range.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several bacterial strains.
- Case Study 2 : In vitro tests showed that derivatives with similar structures exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound.
- Research Findings : Studies have indicated that compounds with similar structural motifs can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a possible role in treating inflammatory diseases.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C34H34N2O6 |
---|---|
Molecular Weight |
566.6 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate |
InChI |
InChI=1S/C34H34N2O6/c1-4-5-20-40-29-17-13-28(14-18-29)34(38)42-31-19-10-26(21-32(31)39-3)22-35-36-33(37)27-11-15-30(16-12-27)41-23-25-8-6-24(2)7-9-25/h6-19,21-22H,4-5,20,23H2,1-3H3,(H,36,37)/b35-22+ |
InChI Key |
NIUHAVHWYJICBF-FADJLKOXSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C)OC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C)OC |
Origin of Product |
United States |
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